6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
6-bromo-8-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c9-7-3-6(4-10)8-11-1-2-12(8)5-7/h1-3,5H,4H2 |
InChI Key |
XFZVKXVVKORSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)CCl)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions .
Chemical Reactions Analysis
6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Radical Reactions: These are often used for the direct functionalization of the imidazo[1,2-A]pyridine scaffold.
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs, particularly for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Due to its structural properties, it is used in the development of new materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, the nature of the substituent in the C6 position of the imidazo[1,2-A]pyridine ring can influence its activity against certain enzymes, such as Rab geranylgeranyl transferase (RGGT) . This interaction can disrupt biological processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their properties are summarized in Table 1.
Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives
Physicochemical Properties
- Ethyl 6-bromo-8-fluoroimidazo[1,2-A]pyridine-2-carboxylate addresses this via an ester group, improving solubility for fluorescence applications . 6-Chloroimidazo[1,2-a]pyridine, with a smaller halogen, exhibits lower molecular weight and higher solubility, favoring antimicrobial activity .
Key Research Findings
Bioisosteric Replacement : 8-Fluoro derivatives effectively mimic imidazo[1,2-a]pyrimidine in GABA receptor ligands, whereas bromo/chloromethyl groups are tailored for kinase inhibition .
Electron Density Modulation : Substituents like Cl, Br, and CH2Cl at C6/C8 significantly alter ring electron density, impacting target selectivity (e.g., COX-2 vs. c-Met) .
Synthetic Versatility : Chloromethyl groups enable rapid diversification, whereas bromine/methyl groups require more complex strategies .
Biological Activity
6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.
Overview of Imidazo[1,2-A]pyridine Derivatives
Imidazo[1,2-A]pyridine derivatives have been extensively studied for their biological activities, including antimicrobial , anticancer , anti-inflammatory , and antiparasitic properties. The presence of various substituents on the imidazo[1,2-A]pyridine scaffold significantly influences these activities.
Antimicrobial Activity
This compound has shown promising results against a range of microbial strains. In vitro studies indicate that it exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) reported for various derivatives range from 1 to 16 µg/mL , indicating strong antimicrobial efficacy .
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 |
| This compound | Escherichia coli | 16 |
Anticancer Activity
Research has documented the anticancer potential of imidazo[1,2-A]pyridine derivatives. For instance, studies have shown that compounds with this scaffold can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The anticancer activity is often attributed to the ability to induce apoptosis in cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| HL60 (Leukemia) | 10 |
| A549 (Lung Cancer) | 12 |
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of this compound have been evaluated through various assays. Compounds in this category have been shown to reduce inflammatory markers in vitro and in vivo .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-A]pyridine derivatives is heavily influenced by their structural features. Modifications at positions 6 and 8 are particularly important for enhancing activity:
- Position 6 : Substituents such as halogens or alkyl groups can enhance antibacterial properties.
- Position 8 : The introduction of electron-withdrawing groups generally increases anticancer activity.
Case Study 1: Antileishmanial Activity
A study focused on the antileishmanial activity of a derivative closely related to this compound demonstrated significant efficacy against Leishmania species. The compound exhibited an EC50 value of 3.7 µM against intracellular amastigotes, outperforming standard treatments like miltefosine .
Case Study 2: Tuberculosis Inhibition
In high-throughput screening efforts for tuberculosis treatment, several imidazo[1,2-A]pyridine analogs were identified as potent inhibitors of Mycobacterium tuberculosis. The most effective compounds showed MIC values as low as 0.03 µM , indicating their potential as novel anti-TB agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-bromo-substituted imidazo[1,2-a]pyridine derivatives, and how can reaction conditions be optimized?
- Methodology : A one-pot synthesis using 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, catalyzed by NaHCO₃, yields bromoimidazopyridines. TLC monitoring ensures reaction completion, followed by extraction with dichloromethane and recrystallization from hexane . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading (e.g., AlCl₃ for Friedel-Crafts acylation at C-3) .
Q. How can crystallographic data resolve structural ambiguities in 6-bromoimidazo[1,2-a]pyridine derivatives?
- Methodology : Single-crystal X-ray diffraction reveals planar molecular geometries and hydrogen-bonding networks. For example, 6-bromoimidazo[1,2-a]pyridin-8-amine forms layer structures via N–H⋯N bonds, with pyramidal amine coordination. Refinement includes riding models for C-bound H-atoms and isotropic refinement for amino H-atoms .
Q. What analytical techniques are critical for characterizing imidazo[1,2-a]pyridine intermediates?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions, HRMS for molecular weight validation, and X-ray crystallography for absolute configuration. TLC monitors reaction progress, while recrystallization (e.g., from hexane) purifies products .
Advanced Research Questions
Q. How do computational models predict the biological activity of 6-bromo-8-(chloromethyl)imidazo[1,2-a]pyridine derivatives?
- Methodology : Density functional theory (DFT) calculates reaction coordinate diagrams to rationalize regioselectivity (e.g., C-3 acylation). Molecular docking into validated GABA receptor models predicts ligand binding. For example, acetylated derivatives show potential as GABAergic probes .
Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core at the C-3 or C-8 positions?
- Methodology :
- C-3 : Friedel-Crafts acylation with AlCl₃ catalysis or copper-catalyzed three-component coupling with aldehydes and alkynes .
- C-8 : Bromine at C-6 directs electrophilic substitution; chloromethyl groups at C-8 enable nucleophilic displacement (e.g., SN2 reactions) .
Q. How do π-stacking and hydrogen-bonding interactions influence the solid-state properties of brominated imidazopyridines?
- Methodology : X-ray crystallography identifies intermolecular interactions (e.g., C–H⋯N, π–π stacking) that stabilize crystal lattices. For example, 6-cyano-2-(2′-hydroxyphenyl) derivatives exhibit polymorph-dependent luminescence due to ESIPT (excited-state intramolecular proton transfer) .
Q. Why do some 6-bromoimidazopyridine derivatives lack antibacterial activity despite structural similarity to active compounds?
- Methodology : Structure-activity relationship (SAR) studies compare substituent effects. For instance, 2-thioalkyl-3-nitro derivatives showed no activity against Staphylococcus aureus or Pseudomonas aeruginosa in microdilution assays, likely due to poor membrane permeability or target mismatch .
Q. How can radical chemistry expand the functional diversity of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
